molecular formula C10H11ClN4O4 B12764460 Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide CAS No. 147217-63-8

Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide

Cat. No.: B12764460
CAS No.: 147217-63-8
M. Wt: 286.67 g/mol
InChI Key: KVPYJPWFBHSDCE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves the reaction of 2-hydroxybenzoic acid with hydrazine derivatives. The process often includes the following steps:

    Formation of Hydrazide: 2-hydroxybenzoic acid reacts with hydrazine to form the corresponding hydrazide.

    Nitrosation: The hydrazide is then treated with nitrosating agents to introduce the nitroso group.

    Chloroethylation: Finally, the compound undergoes chloroethylation to introduce the 2-chloroethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitroso group to an amino group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and oxidized products.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, leading to various biological effects. The nitroso group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Salicyl hydrazide: Another derivative of 2-hydroxybenzoic acid with similar functional groups.

    2-((2-Chloroethoxy)carbonyl)benzoic acid: Shares structural similarities but differs in functional groups.

Uniqueness

Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

147217-63-8

Molecular Formula

C10H11ClN4O4

Molecular Weight

286.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(2-hydroxybenzoyl)amino]-1-nitrosourea

InChI

InChI=1S/C10H11ClN4O4/c11-5-6-15(14-19)10(18)13-12-9(17)7-3-1-2-4-8(7)16/h1-4,16H,5-6H2,(H,12,17)(H,13,18)

InChI Key

KVPYJPWFBHSDCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)N(CCCl)N=O)O

Origin of Product

United States

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